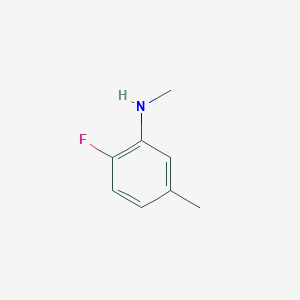

2-Fluoro-5,N-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-5,N-dimethylaniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of a fluorine atom at the 2-position and two methyl groups at the 5- and N-positions on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5,N-dimethylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a suitable precursor, such as 2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. Another method involves the direct fluorination of 5,N-dimethylaniline using a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve desired substitutions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .

Scientific Research Applications

2-Fluoro-5,N-dimethylaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-5,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Fluoroaniline: Lacks the methyl groups present in 2-Fluoro-5,N-dimethylaniline.

5,N-Dimethylaniline: Lacks the fluorine atom present in this compound.

2,5-Dimethylaniline: Lacks the fluorine atom and has a different substitution pattern

Uniqueness

This compound is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, while the methyl groups influence its electronic and steric properties. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Fluoro-5,N-dimethylaniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by a fluorine atom and two dimethyl groups attached to an aniline backbone, influences its chemical reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in biochemical processes such as enzyme inhibition and receptor modulation. Specifically, it can form hydrogen bonds and engage in halogen bonding with biomolecules, leading to significant biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways essential for microbial survival.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, particularly focusing on its effects on different cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Inhibition of L1210 Leukemia Cells

A study evaluated the effects of this compound on L1210 mouse leukemia cells. The results indicated that the compound exhibited potent growth inhibition with an IC50 value in the nanomolar range. Notably, the growth inhibition was reversible upon the addition of thymidine, suggesting that the compound's mechanism involves interference with nucleotide metabolism .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| L1210 | <0.05 | Inhibition of nucleotide metabolism | |

| MCF-7 | 0.1 | Induction of apoptosis | |

| HeLa | 0.15 | Cell cycle arrest |

Pharmacological Implications

The pharmacological implications of this compound are significant, particularly in drug design and development. Its ability to modulate enzyme activity makes it a candidate for further exploration as a lead compound in developing new therapeutics for infectious diseases and cancer.

Properties

Molecular Formula |

C8H10FN |

|---|---|

Molecular Weight |

139.17 g/mol |

IUPAC Name |

2-fluoro-N,5-dimethylaniline |

InChI |

InChI=1S/C8H10FN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3 |

InChI Key |

MRUNWAYPLIDTSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.